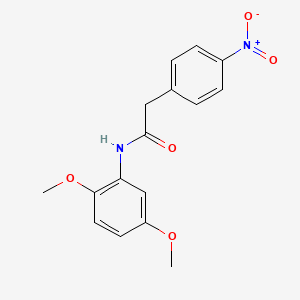

N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes and reaction optimizations to achieve selectivity and high yield. For instance, a study on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes presents a one-pot synthesis approach that can potentially be adapted for synthesizing N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide, demonstrating an 85 mol% selectivity towards N-(4-hydroxyphenyl)acetamide under optimized conditions (Vavasori, Capponi, & Ronchin, 2023).

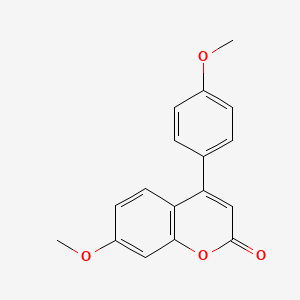

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been elucidated using various spectroscopic methods. For example, the structure of N-(4-Methyl-2-nitrophenyl)acetamide was characterized by forming a complex with a protophilic solvent, stabilized by a bifurcate H bond, indicating the importance of solvent interactions in determining molecular conformation (Krivoruchka et al., 2004).

Chemical Reactions and Properties

The reactivity of N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide under various conditions can be inferred from studies on similar compounds. The formation of bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their derived oligomers by microbial degradation pathways suggests potential bioactivity and environmental transformation pathways for related acetamides (Girel et al., 2022).

Physical Properties Analysis

The physical properties such as solvatochromism, which refers to changes in color due to solvent polarity, have been observed in compounds like N-(4-Methyl-2-nitrophenyl)acetamide, indicating how the physical environment can significantly impact the optical properties of these compounds (Krivoruchka et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of compounds structurally similar to N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide, can be understood through their synthesis pathways and reactions. The catalytic hydrogenation for the synthesis of related compounds, for example, highlights the potential for green chemistry approaches in producing these chemicals with high selectivity and stability (Zhang, 2008).

Future Directions

properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-22-13-7-8-15(23-2)14(10-13)17-16(19)9-11-3-5-12(6-4-11)18(20)21/h3-8,10H,9H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLJQJNVGMUARH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970539 |

Source

|

| Record name | N-(2,5-Dimethoxyphenyl)-2-(4-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide | |

CAS RN |

5521-50-6 |

Source

|

| Record name | N-(2,5-Dimethoxyphenyl)-2-(4-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)

![N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)

![N-allyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5693625.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)

![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)

![3,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5693670.png)

![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)